molecular formula C22H19N3O4S B11146071 (5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11146071
M. Wt: 421.5 g/mol
InChI Key: UVODXLAQWJDWLH-ROOVKVKRSA-N
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Description

(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a triazolothiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a suitable thioamide.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are attached via a series of substitution reactions, often using methoxybenzaldehyde derivatives.

    Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxybenzaldehyde derivatives in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • **(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl groups and triazolothiazole core makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H19N3O4S/c1-27-16-6-4-5-15(11-16)13-19-21(26)25-22(30-19)23-20(24-25)10-8-14-7-9-17(28-2)18(12-14)29-3/h4-13H,1-3H3/b10-8+,19-13-

InChI Key

UVODXLAQWJDWLH-ROOVKVKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=N2)OC

Origin of Product

United States

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